molecular formula C27H21N5S B4693593 1-Anilino-3-(2,3-diphenylquinoxalin-6-yl)thiourea

1-Anilino-3-(2,3-diphenylquinoxalin-6-yl)thiourea

Cat. No.: B4693593
M. Wt: 447.6 g/mol
InChI Key: KLLUZTYDJMVUAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Anilino-3-(2,3-diphenylquinoxalin-6-yl)thiourea is a complex organic compound that features a quinoxaline core substituted with an anilino group and a thiourea moiety

Properties

IUPAC Name

1-anilino-3-(2,3-diphenylquinoxalin-6-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5S/c33-27(32-31-21-14-8-3-9-15-21)28-22-16-17-23-24(18-22)30-26(20-12-6-2-7-13-20)25(29-23)19-10-4-1-5-11-19/h1-18,31H,(H2,28,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLUZTYDJMVUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=S)NNC4=CC=CC=C4)N=C2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Anilino-3-(2,3-diphenylquinoxalin-6-yl)thiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Quinoxaline Core: The quinoxaline core is synthesized by the condensation of o-phenylenediamine with benzil under acidic conditions.

    Introduction of Anilino Group: The anilino group is introduced through a nucleophilic substitution reaction, where aniline reacts with the quinoxaline derivative.

    Addition of Thiourea Moiety: The final step involves the reaction of the anilino-quinoxaline intermediate with thiourea under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-Anilino-3-(2,3-diphenylquinoxalin-6-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the anilino or thiourea groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

1-Anilino-3-(2,3-diphenylquinoxalin-6-yl)thiourea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes for optoelectronic applications.

Mechanism of Action

The mechanism of action of 1-Anilino-3-(2,3-diphenylquinoxalin-6-yl)thiourea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function and activity.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Diphenylquinoxaline: Shares the quinoxaline core but lacks the anilino and thiourea groups.

    1-Anilino-3-(2,3-diphenylpyrido[2,3-b]pyrazin-7-yl)thiourea: Similar structure with a pyrido[2,3-b]pyrazine core instead of quinoxaline.

    1-Anilino-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)thiourea: Contains an indole core with similar substituents.

Uniqueness

1-Anilino-3-(2,3-diphenylquinoxalin-6-yl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinoxaline core provides a rigid and planar structure, while the anilino and thiourea groups offer sites for further functionalization and interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Anilino-3-(2,3-diphenylquinoxalin-6-yl)thiourea
Reactant of Route 2
Reactant of Route 2
1-Anilino-3-(2,3-diphenylquinoxalin-6-yl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.